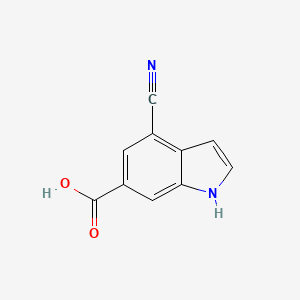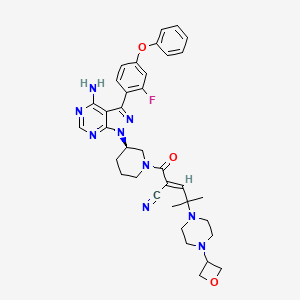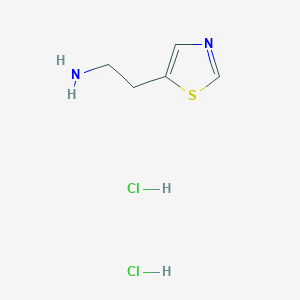
4-(Oxan-2-ylmethoxy)pyridine
Descripción general
Descripción
4-(Oxan-2-ylmethoxy)pyridine, also known as oxametacin, is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of arthritis, musculoskeletal pain, and other inflammatory conditions. It has a molecular weight of 193.24 g/mol and its molecular formula is C11H15NO2 .
Synthesis Analysis
4-(Oxan-2-ylmethoxy)pyridine was first synthesized in 1971 by scientists at Boehringer Ingelheim. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .
Molecular Structure Analysis
The IUPAC name for 4-(Oxan-2-ylmethoxy)pyridine is 4-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine . The InChI code for this compound is 1S/C11H15NO2/c1-2-8-13-11(3-1)9-14-10-4-6-12-7-5-10/h4-7,11H,1-3,8-9H2 .
Physical And Chemical Properties Analysis
4-(Oxan-2-ylmethoxy)pyridine is a powder at room temperature . The compound has a molecular weight of 193.24 g/mol and its molecular formula is C11H15NO2 .
Aplicaciones Científicas De Investigación
Cancer Research
Pyridine derivatives, including “4-(Oxan-2-ylmethoxy)pyridine”, have been reported to exhibit anti-cancer properties . They have been studied for their potential to inhibit the proliferation of various cancer cell lines. For example, some pyrimidine derivatives have shown promising results against breast and liver cancer cell lines .
Antihypertensive Research
While there’s no direct evidence of “4-(Oxan-2-ylmethoxy)pyridine” being used in antihypertensive research, pyrimidine derivatives have been reported to have antihypertensive properties . This suggests that “4-(Oxan-2-ylmethoxy)pyridine”, being a pyridine derivative, could potentially be explored in this field.
Antiulcer Research
Again, while there’s no direct evidence of “4-(Oxan-2-ylmethoxy)pyridine” being used in antiulcer research, imidazo[1,2-a]pyridine-based drugs, which are similar to pyridine derivatives, have been reported to exhibit antiulcer properties . This suggests potential for “4-(Oxan-2-ylmethoxy)pyridine” in this field.
Antimicrobial Research
Pyridine compounds, including “4-(Oxan-2-ylmethoxy)pyridine”, have been studied for their antimicrobial properties . They have been found to inhibit the growth of various microorganisms, making them potential candidates for the development of new antimicrobial agents.
Chemical Synthesis
“4-(Oxan-2-ylmethoxy)pyridine” is used as a reagent in chemical synthesis . Its unique structure makes it a valuable component in the synthesis of various complex organic compounds.
Other Therapeutic Applications
While there’s no direct evidence of “4-(Oxan-2-ylmethoxy)pyridine” being used in other therapeutic applications, pyridine derivatives have been reported to exhibit a wide range of pharmacological activities . These include antiviral, anticholinesterase, antimalarial, antidiabetic, and anti-inflammatory activities, suggesting potential for “4-(Oxan-2-ylmethoxy)pyridine” in these fields.
Safety And Hazards
Propiedades
IUPAC Name |
4-(oxan-2-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-8-13-11(3-1)9-14-10-4-6-12-7-5-10/h4-7,11H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJDPDKLXCHLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-2-ylmethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene](/img/structure/B1431295.png)


![ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine](/img/structure/B1431300.png)

![2-chloro-N-[3-(dimethylamino)propyl]acetamide hydrochloride](/img/structure/B1431303.png)




![5-(Piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B1431312.png)

![5-[4-(Trifluoromethyl)phenyl]-2-piperidone](/img/structure/B1431314.png)
